molecular formula C13H19F3N2O3 B14889562 tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate

tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate

Cat. No.: B14889562
M. Wt: 308.30 g/mol
InChI Key: GKVHTCBLYVTKIK-IUCAKERBSA-N
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Description

(1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[420]octane is a complex organic compound that features a bicyclic structure with a trifluoroacetyl group and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.

    Introduction of the trifluoroacetyl group: This step involves the acylation of the bicyclic core with trifluoroacetic anhydride in the presence of a base such as pyridine.

    Protection of the amine groups: The final step involves the protection of the amine groups with a Boc protecting group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Amines in the presence of a base like triethylamine in an aprotic solvent such as DCM.

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoroacetyl group.

Scientific Research Applications

Chemistry

In chemistry, (1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[420]octane is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound can be used as a precursor for the synthesis of bioactive molecules. Its structural features make it a valuable intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system.

Industry

In the industrial sector, (1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The trifluoroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The Boc protecting group ensures the stability of the compound during these interactions, preventing premature degradation.

Comparison with Similar Compounds

Similar Compounds

    (1S,6S)-7-Boc-3-(acetyl)-3,7-diazabicyclo[4.2.0]octane: Similar structure but lacks the trifluoroacetyl group.

    (1S,6S)-7-Boc-3-(benzoyl)-3,7-diazabicyclo[4.2.0]octane: Contains a benzoyl group instead of the trifluoroacetyl group.

Uniqueness

The presence of the trifluoroacetyl group in (1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane imparts unique electronic and steric properties, making it more reactive and selective in certain chemical reactions compared to its analogs. This makes it a valuable compound for specific synthetic applications and research purposes.

Properties

Molecular Formula

C13H19F3N2O3

Molecular Weight

308.30 g/mol

IUPAC Name

tert-butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate

InChI

InChI=1S/C13H19F3N2O3/c1-12(2,3)21-11(20)18-7-8-6-17(5-4-9(8)18)10(19)13(14,15)16/h8-9H,4-7H2,1-3H3/t8-,9-/m0/s1

InChI Key

GKVHTCBLYVTKIK-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CCN(C2)C(=O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CCN(C2)C(=O)C(F)(F)F

Origin of Product

United States

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